molecular formula C8H4BrClN2 B14026331 1-Bromo-8-chlorophthalazine

1-Bromo-8-chlorophthalazine

Cat. No.: B14026331
M. Wt: 243.49 g/mol
InChI Key: HKJNHWJUSFVKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-8-chlorophthalazine is a heterocyclic compound with the molecular formula C8H4BrClN2 It is a derivative of phthalazine, characterized by the presence of bromine and chlorine atoms at the 1 and 8 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-8-chlorophthalazine can be synthesized through several methods. One common approach involves the halogenation of phthalazine derivatives. For instance, the bromination and chlorination of phthalazine can be achieved using reagents such as bromine and chlorine in the presence of catalysts like iron or aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-8-chlorophthalazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phthalazine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .

Scientific Research Applications

1-Bromo-8-chlorophthalazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor antagonists.

    Medicine: It is investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-8-chlorophthalazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 1-Bromo-4-chlorophthalazine
  • 1-Chloro-8-bromophthalazine
  • 1,8-Dibromophthalazine

Comparison: 1-Bromo-8-chlorophthalazine is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

1-bromo-8-chlorophthalazine

InChI

InChI=1S/C8H4BrClN2/c9-8-7-5(4-11-12-8)2-1-3-6(7)10/h1-4H

InChI Key

HKJNHWJUSFVKEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC(=C2C(=C1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.